molecular formula C7H12ClN3 B2647046 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride CAS No. 2225144-11-4

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride

Cat. No. B2647046
M. Wt: 173.64
InChI Key: LTPLCJTXLFFQRZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine hydrochloride, also known as THIP, is a chemical compound that belongs to the class of imidazopyridines. It has a molecular weight of 173.65 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4,8H2;1H . This indicates the presence of a chloride ion along with the organic molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine hydrochloride are not available, related compounds have been synthesized through condensation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.65 .

Scientific Research Applications

Synthesis of Conformationally Constrained Inhibitors

The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system was accomplished through intramolecular cyclization, aimed at producing conformationally restricted farnesyltransferase inhibitor analogs. These analogs exhibit improved in vivo metabolic stability, highlighting the compound's significance in developing more stable therapeutic agents (Dinsmore et al., 2000).

Emissive Properties of Organic Dyes

A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with different substituents was synthesized to investigate their photophysical properties. These compounds displayed intense fluorescence when excited with UV light, possessing a very large Stokes shift and high absolute quantum yields. This research showcases the potential of these compounds in developing new classes of large Stokes shift organic dyes, with applications in bioimaging and sensors (Marchesi et al., 2019).

Development of Novel Receptor Antagonists

The compound's framework has been utilized in creating a novel series of conformationally restricted fused imidazole derivatives as 5-hydroxytryptamine (5-HT3) receptor antagonists. These are investigated for potential applications in treating irritable bowel syndrome (IBS) as well as for nausea and vomiting associated with cancer chemotherapy, illustrating the compound's versatility in receptor-targeted therapy development (Ohta et al., 1996).

Green Synthesis Approaches

Research has also focused on developing environmentally friendly synthesis methods for tetrahydroimidazo[1,2-a]pyridines. An efficient, solvent-free synthesis method using three-component reactions highlights the compound's role in promoting green chemistry principles. This approach offers advantages such as high yields, short reaction times, and the elimination of solvent use, making the synthesis process more sustainable and environmentally friendly (Yu et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the field of neuroscience due to its ability to interact with GABA receptors. Additionally, the synthesis and antibacterial activity of related compounds suggest potential avenues for future research .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-9-5-6-3-1-2-4-10(6)7;/h5H,1-4H2,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPLCJTXLFFQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride

CAS RN

2225144-11-4
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride
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